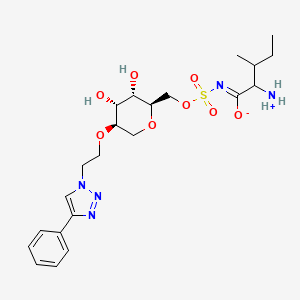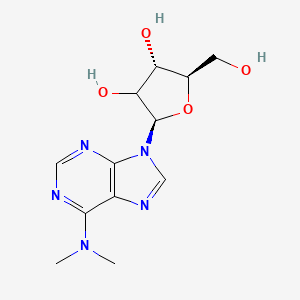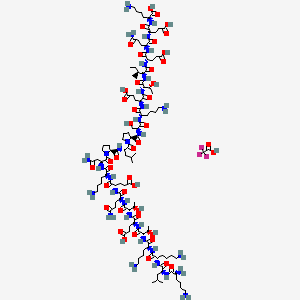
16-38-Thymosin |A4 (cattle) (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-38-Thymosin A4 (cattle) (TFA) is a peptide compound derived from cattle. It is known for its high affinity as a non-calcium-dependent myosin light chain kinase activator . This compound plays a significant role in various biological processes, particularly in the regulation of the cytoskeleton and myosin functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-38-Thymosin A4 (cattle) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of 16-38-Thymosin A4 (cattle) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
化学反応の分析
Types of Reactions: 16-38-Thymosin A4 (cattle) (TFA) primarily undergoes phosphorylation reactions. It significantly increases the phosphorylation percentage of myosin light chain 2 in the absence of exogenous calmodulin .
Common Reagents and Conditions:
Phosphorylation: Typically involves adenosine triphosphate (ATP) as a phosphate donor.
Reaction Conditions: The reactions are usually carried out in aqueous buffers at physiological pH and temperature.
Major Products: The major product formed from the phosphorylation reaction is the phosphorylated form of myosin light chain 2 .
科学的研究の応用
16-38-Thymosin A4 (cattle) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and phosphorylation reactions.
Biology: Investigated for its role in cytoskeletal regulation and cell motility.
Medicine: Explored for potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of biochemical assays and diagnostic tools
作用機序
16-38-Thymosin A4 (cattle) (TFA) exerts its effects by activating myosin light chain kinase independently of calcium ions. This activation leads to the phosphorylation of myosin light chain 2, which in turn regulates myosin activity and cytoskeletal dynamics . The molecular targets involved include myosin light chain kinase and myosin light chain 2 .
類似化合物との比較
Thymosin Beta 4: Another peptide with similar functions but different sequence and structure.
Thymosin Alpha 1: Known for its immunomodulatory effects.
Thymosin Beta 10: Involved in actin binding and cytoskeletal regulation.
Uniqueness: 16-38-Thymosin A4 (cattle) (TFA) is unique due to its high affinity for myosin light chain kinase and its calcium-independent activation mechanism. This distinguishes it from other thymosin peptides that may require calcium for their activity .
特性
分子式 |
C120H205F3N32O43 |
|---|---|
分子量 |
2841.1 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C118H204N32O41.C2HF3O2/c1-10-61(6)92(112(184)137-74(37-44-89(162)163)103(175)133-70(33-40-84(126)155)100(172)135-73(36-43-88(160)161)104(176)140-77(118(190)191)30-16-22-52-124)145-115(187)95(64(9)154)148-106(178)75(38-45-90(164)165)136-98(170)67(27-13-19-49-121)132-109(181)81(58-151)144-111(183)83-32-24-53-149(83)116(188)79(56-60(4)5)143-110(182)82-31-23-54-150(82)117(189)80(57-86(128)157)142-99(171)68(28-14-20-50-122)129-102(174)72(35-42-87(158)159)134-101(173)71(34-41-85(127)156)138-113(185)94(63(8)153)147-107(179)76(39-46-91(166)167)139-114(186)93(62(7)152)146-105(177)69(29-15-21-51-123)130-97(169)66(26-12-18-48-120)131-108(180)78(55-59(2)3)141-96(168)65(125)25-11-17-47-119;3-2(4,5)1(6)7/h59-83,92-95,151-154H,10-58,119-125H2,1-9H3,(H2,126,155)(H2,127,156)(H2,128,157)(H,129,174)(H,130,169)(H,131,180)(H,132,181)(H,133,175)(H,134,173)(H,135,172)(H,136,170)(H,137,184)(H,138,185)(H,139,186)(H,140,176)(H,141,168)(H,142,171)(H,143,182)(H,144,183)(H,145,187)(H,146,177)(H,147,179)(H,148,178)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,190,191);(H,6,7)/t61-,62+,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-;/m0./s1 |
InChIキー |
LNLHQLGTDWPHKI-PUSZKKRJSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


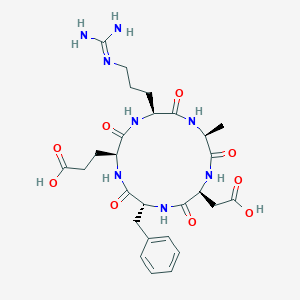
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
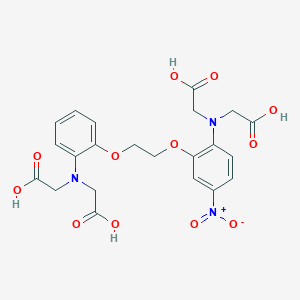
![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)
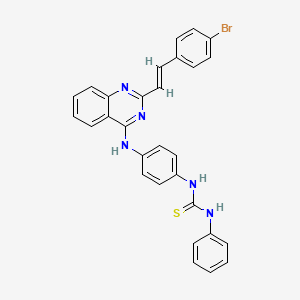
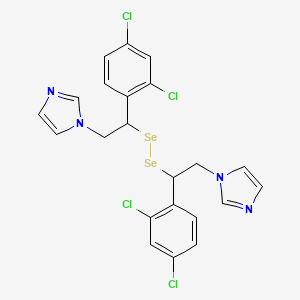
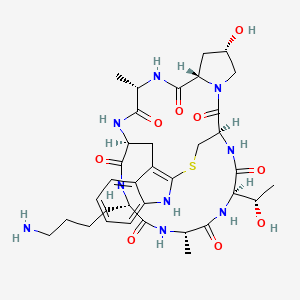
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
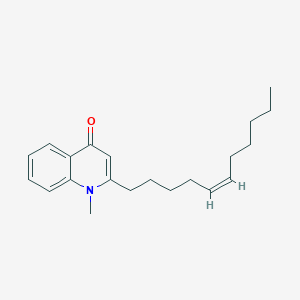
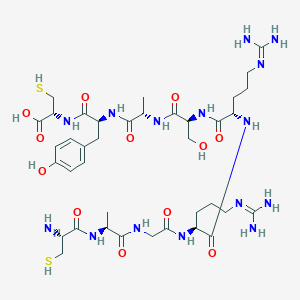
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
